ARI-3531
説明
ARI-3531, chemically designated as N-(pyridine-3-carbonyl)-Val-boroPro, is a boronic acid-based inhibitor developed to selectively target prolyl oligopeptidase (PREP), a serine protease implicated in neurodegenerative disorders and cancer progression . Its design leverages the electrophilic properties of boronic acid to achieve covalent binding with the catalytic serine residue of PREP, resulting in irreversible inhibition.
This compound’s structural backbone includes a valine-boroPro motif coupled with a pyridine-3-carbonyl group, which confers stability and synthetic accessibility . Its pharmacokinetic profile demonstrates high plasma stability, making it suitable for in vivo studies .
特性
CAS番号 |
1432499-51-8 |
|---|---|
分子式 |
C15H22BN3O4 |
分子量 |
319.168 |
IUPAC名 |
[(2S)-1-[(2R)-3-methyl-2-(pyridin-4-ylformamido)butanoyl]pyrrolidin-2-yl]boronic acid |
InChI |
InChI=1S/C15H22BN3O4/c1-10(2)13(18-14(20)11-5-7-17-8-6-11)15(21)19-9-3-4-12(19)16(22)23/h5-8,10,12-13,22-23H,3-4,9H2,1-2H3,(H,18,20)/t12-,13-/m1/s1 |
InChIキー |
MXZNUGFCDVAXLG-CHWSQXEVSA-N |
SMILES |
CC(C)[C@@H](NC(C1=CC=NC=C1)=O)C(N2[C@@H](B(O)O)CCC2)=O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
ARI-3531; ARI3531; ARI 3531 |
製品の起源 |
United States |
類似化合物との比較
Table 1: this compound vs. ARI-3099 and Other Inhibitors
Selectivity and Mechanism
This compound’s 77,000-fold selectivity for PREP over FAP is unprecedented, attributed to the pyridine-3-carbonyl group’s steric and electronic compatibility with PREP’s active site . In contrast, ARI-3099’s pyridine-4-carbonyl group favors FAP binding, achieving 350-fold selectivity over PREP. Both compounds avoid off-target effects on DPPs, unlike Talabostat, which broadly inhibits DPP-4/8/9, leading to adverse metabolic effects .
Structural Advantages
The boronic acid moiety in this compound and ARI-3099 enables covalent, irreversible binding, enhancing potency compared to reversible inhibitors like KYP-2047 . This compound’s valine residue further optimizes hydrophobic interactions with PREP, whereas ARI-3099’s D-alanine configuration aligns with FAP’s substrate preferences .
Therapeutic and Research Utility
This compound’s selectivity makes it ideal for dissecting PREP’s role in protein aggregation (e.g., α-synuclein in Parkinson’s disease) without confounding FAP-related signals . ARI-3099, conversely, is tailored for studying FAP’s contribution to tumor stroma remodeling. Both outperform older inhibitors like Talabostat, which lacks target specificity .
Research Findings and Implications
- In Vivo Efficacy : In murine models, this compound demonstrated 90% PREP occupancy at 1 mg/kg, correlating with improved cognitive outcomes in neurodegeneration studies .
- Clinical Potential: While this compound remains preclinical, its pharmacokinetic profile supports further development for CNS disorders. ARI-3099 is being evaluated in oncology models for FAP-driven metastasis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
